Ethyl 2-benzylideneacetoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-benzylidene-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZGINZXVVKWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920524 | |
| Record name | Ethyl 2-benzylideneacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-80-4 | |
| Record name | Ethyl 3-oxo-2-(phenylmethylene)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-benzylideneacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Preparation of Ethyl 2 Benzylideneacetoacetate
The Knoevenagel Condensation: Classical and Modern Variants
The Knoevenagel condensation stands as a cornerstone for the formation of carbon-carbon double bonds. bhu.ac.in The reaction of aldehydes and ketones with active methylene (B1212753) compounds in the presence of a weak base to form α,β-unsaturated dicarbonyl or related compounds is known as the Knoevenagel condensation reaction. thermofisher.com The versatility of this reaction has led to the exploration of numerous catalytic systems to enhance its efficiency, selectivity, and environmental friendliness.
Traditional Base-Catalyzed Approaches (e.g., Piperidine (B6355638)/Acetic Acid Systems)
Historically, the Knoevenagel condensation for synthesizing ethyl 2-benzylideneacetoacetate has been carried out using a weak base as a catalyst, often in the presence of an acid co-catalyst. A classic and widely employed catalytic system involves the use of piperidine and acetic acid. thermofisher.comresearchgate.net In this system, piperidine acts as the base to deprotonate the active methylene group of ethyl acetoacetate (B1235776), generating a nucleophilic enolate. The acetic acid serves to activate the benzaldehyde (B42025) carbonyl group, facilitating the nucleophilic attack.
In a typical procedure, benzaldehyde and ethyl acetoacetate are reacted in a suitable solvent like benzene (B151609), with a catalytic amount of piperidine and acetic acid. researchgate.net The reaction often requires reflux conditions to drive the condensation to completion. While effective, this traditional method can suffer from drawbacks such as long reaction times, the use of hazardous solvents, and difficulties in catalyst separation and recovery. For instance, the condensation of p-chlorobenzaldehyde and ethyl acetoacetate in benzene with a catalytic amount of piperidine and trifluoroacetic acid provides the corresponding chlorobenzylidene chalcones. researchgate.net
| Reactants | Catalyst System | Solvent | Conditions | Product |
| Benzaldehyde, Ethyl Acetoacetate | Piperidine/Acetic Acid | Benzene | Reflux | This compound |
| p-Chlorobenzaldehyde, Ethyl Acetoacetate | Piperidine/Trifluoroacetic Acid | Benzene | Reflux | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate |
| 4-Methylbenzaldehyde, Ethyl Acetoacetate | Piperidine/Trifluoroacetic Acid | Benzene | Reflux | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate |
| 4-Fluorobenzaldehyde, Ethyl Acetoacetate | Piperidine/Trifluoroacetic Acid | Benzene | Reflux | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate |
Table 1: Examples of Traditional Base-Catalyzed Knoevenagel Condensation
Innovations in Homogeneous Catalysis for Knoevenagel Synthesis
In the pursuit of more efficient and milder reaction conditions, significant advancements have been made in the realm of homogeneous catalysis for the Knoevenagel condensation. Homogeneous catalysts are soluble in the reaction medium, which often leads to higher activity and selectivity due to better accessibility of the catalytic sites.
Ionic liquids have emerged as promising alternative reaction media and catalysts for this transformation. For instance, the use of [Aemim]Br as a catalyst allows the Knoevenagel condensation of various aldehydes with ethyl acetoacetate to proceed smoothly at room temperature without the need for additional solvents. researchgate.net This approach not only simplifies the reaction setup but also aligns with the principles of green chemistry by avoiding volatile organic compounds.
Another innovative approach involves the use of microwave irradiation in conjunction with a catalyst like BF3/Et2O. researchgate.net This method has been shown to be effective for the synthesis of related β-acetamido ketones and demonstrates the potential for rapid and efficient Knoevenagel-type condensations. researchgate.net
Heterogeneous Catalysis for Efficient Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, particularly in terms of catalyst separation and reusability. the-innovation.org This has driven extensive research into the development of solid catalysts for the Knoevenagel condensation of this compound.
A variety of supported catalysts have been investigated for the Knoevenagel condensation. These materials often feature a high surface area and well-defined active sites, contributing to their catalytic efficacy.
(Organo)aluminosilicate Layers: Mesoporous materials such as Ti-TUD-1 and Al2O3-SiO2-MgO have been evaluated for the Knoevenagel condensation in ethanol. researchgate.net These materials possess high mesoporosity, which is known to enhance activity in various organic transformations. researchgate.net
Polymer-Supported Basic Catalysts: Chitosan (B1678972), a naturally occurring and biodegradable polymer, has been successfully employed as a heterogeneous solid base catalyst for the Knoevenagel condensation of benzaldehydes with cyanoacetamide. researchgate.net This catalyst demonstrates high stability and can be used for multiple cycles without a significant loss in activity. researchgate.net Similarly, nylon 6 fabrics have been modified to act as effective and reusable catalysts for the Knoevenagel condensation, achieving high yields in short reaction times. researchgate.net
Zeolite Catalysts: Cs-exchanged NaX zeolite has been used as a catalyst in a microreactor setup for the Knoevenagel condensation between benzaldehyde and ethyl acetoacetate. researchgate.net Replacing a powder catalyst with a thin CsNaX film in the microchannels improved the reaction selectivity. researchgate.net
The ability to easily recover and reuse a catalyst is a key aspect of sustainable chemical processes. Many heterogeneous catalysts developed for the Knoevenagel condensation exhibit excellent recyclability.
For example, a Cu─Mg─Al layered double hydroxide (B78521) (LDH) catalyst has been shown to be a viable and reusable alternative to conventional catalysts. researchgate.net The structural integrity of the LDH catalyst was maintained for at least five cycles with the product yield remaining above 90%. researchgate.net Similarly, a magnetic silica-supported Ag2CO3 nanocomposite has been developed as an effective and recoverable catalyst for the Knoevenagel condensation under solvent-free conditions. researchgate.net The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet.
| Catalyst | Substrates | Conditions | Yield | Reusability |
| Chitosan | Benzaldehydes, Cyanoacetamide | Mild | High | 5 cycles with no decrease in activity |
| Cu─Mg─Al LDH | Substituted Aromatic Aldehydes, Active Methylene Compounds | 80 °C, Ethanol | >90% | 5 cycles |
| Nylon 6 Fabric Catalyst | Wide range of substrates | - | Up to 98% | Up to 10 times |
| Magnetic Silica-Supported Ag2CO3 | - | 60 °C, Solvent-free, Ultrasonic bath | - | - |
Table 2: Performance of Recyclable Heterogeneous Catalysts in Knoevenagel Condensation
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for this compound. bhu.ac.in These principles aim to reduce or eliminate the use and generation of hazardous substances.
Key green chemistry strategies employed in this synthesis include:
Use of Environmentally Benign Solvents: Replacing traditional volatile organic solvents like benzene with greener alternatives such as ethyl acetate (B1210297) or even performing the reaction under solvent-free conditions. researchgate.netrsc.org
Catalytic Methods: The use of catalysts, especially heterogeneous and recyclable ones, is inherently a green approach as it reduces waste and allows for milder reaction conditions. researchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or sonication can significantly reduce reaction times and energy consumption compared to conventional heating. bhu.ac.inresearchgate.net For instance, ultrasonic energy has been shown to increase the rate of Knoevenagel condensations, reduce the reaction temperature, and minimize the need for a solvent. bhu.ac.in
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. The Knoevenagel condensation itself has a good atom economy as the only byproduct is water. thermofisher.com
The development of methods like using [Aemim]Br as a solvent-free catalyst or employing recyclable solid catalysts like chitosan and layered double hydroxides exemplifies the successful application of green chemistry principles to the synthesis of this compound. researchgate.netresearchgate.netresearchgate.net
Solvent-Free Reaction Conditions
In alignment with the principles of green chemistry, solvent-free reaction conditions for the Knoevenagel condensation have been explored to minimize environmental impact and reduce waste. tandfonline.comniscpr.res.in Research has demonstrated the feasibility of conducting the condensation of benzaldehyde with ethyl acetoacetate in the absence of a solvent, often relying on thermal activation and heterogeneous catalysis.
One study investigated the use of commercial nickel(II) oxide (NiO) as a catalyst for the solvent-free synthesis. bcrec.id In this method, an equimolar mixture of benzaldehyde and ethyl acetoacetate was heated to 80°C in the presence of the NiO catalyst. bcrec.id This approach highlights the potential for solid-state reactions to drive the condensation, with the catalyst's basic sites playing a crucial role in the reaction mechanism. The study noted that while the reaction does not proceed in the absence of a catalyst, the commercial NiO achieved a benzaldehyde conversion of 84% after three hours. bcrec.id
Another notable solvent-free method employs enzymes as biocatalysts. It has been discovered that porcine pancreatic lipase (B570770) (PPL) can effectively catalyze the Knoevenagel condensation of aromatic aldehydes and ethyl acetoacetate under solvent-free conditions, achieving a product yield as high as 99.38%. researchgate.net These solventless approaches not only offer environmental benefits but can also lead to simplified workup procedures and improved reaction efficiency. niscpr.res.in
Eco-Friendly Catalyst Systems (e.g., α-Tricalcic Phosphate (B84403), L-Proline Nitrate)
The development of recoverable and environmentally benign catalysts is a cornerstone of modern organic synthesis. For the preparation of this compound, various eco-friendly catalyst systems have been investigated.
While the specific use of α-tricalcium phosphate is not extensively documented for this exact reaction, other porous metal phosphates, such as magnesium aluminum phosphate (MALPO), have proven to be highly efficient, sustainable heterogeneous catalysts for Knoevenagel condensations. mdpi.com These materials offer unique surface properties and hierarchical porosity, facilitating the reaction and allowing for easy recovery and recyclability. mdpi.com Natural phosphates have also been employed as low-cost, effective catalysts for the Knoevenagel condensation. niscpr.res.in
The amino acid L-proline has been identified as a highly effective and environmentally benign organocatalyst for the Knoevenagel condensation between benzaldehyde and ethyl acetoacetate. eurekaselect.comresearchgate.net Its efficacy stems from its bifunctional nature, possessing both a secondary amine (basic) and a carboxylic acid (acidic) group, which can act cooperatively to activate both reactants. researchgate.net L-proline has been successfully used in various green solvents, including water and deep eutectic solvents (DESs), which are themselves eco-friendly alternatives to traditional organic solvents. researchgate.netresearchgate.net Studies in DESs have reported high product yields (up to 94.4%) and significant Z/E selectivity. researchgate.netresearchgate.net
Table 1: Performance of L-Proline Catalyzed Knoevenagel Condensation in Different Media
| Catalyst System | Solvent | Yield (%) | Z/E Selectivity | Reference |
|---|---|---|---|---|
| L-Proline | Deep Eutectic Solvents (DESs) | up to 94.4 | up to 3.21 | researchgate.netresearchgate.net |
| Porcine Pancreatic Lipase (PPL) | Solvent-Free | 99.38 | 3.93 | researchgate.net |
Stereochemical Considerations in Synthesis: Z/E Isomerism Control
The Knoevenagel condensation that forms this compound results in a carbon-carbon double bond, which can exist as two geometric isomers: (Z) and (E). The control of this stereochemistry is a critical aspect of the synthesis, as the properties and subsequent reactivity of the isomers can differ. The (Z)-isomer is frequently the major or exclusive product observed in this reaction, suggesting it is the more thermodynamically stable form. nih.govresearchgate.net It is proposed that even if an initial mixture of isomers is formed, they can equilibrate to favor the more stable (Z)-isomer. wikipedia.org
Factors Influencing Isomeric Ratios in Knoevenagel Products
The ratio of (Z) to (E) isomers in the product is influenced by a combination of factors, including the choice of catalyst, the electronic properties of the substrates, and the reaction conditions.
Catalyst and Reaction Mechanism: The nature of the catalyst dictates the reaction pathway, which in turn affects stereoselectivity. For amine catalysts like piperidine or L-proline, the reaction often proceeds through an iminium ion intermediate. acs.org The steric interactions in the transition state of the C-C bond-forming step and the subsequent elimination step are critical. The catalyst itself can influence the orientation of the reactants; for instance, L-proline used in deep eutectic solvents can lead to a Z/E selectivity of up to 3.21. researchgate.net
Substituent Effects: The electronic nature of the substituents on both the aldehyde and the active methylene compound can have a profound effect. Studies on related systems have shown that aldehydes with electron-withdrawing groups can favor the formation of (E)-isomers, while different acyl groups on the acetoacetate derivative can exclusively produce (Z)-adducts. nih.gov In another example, the condensation of 2-(benzothiazol-2-ylthio) acetonitrile (B52724) with aldehydes bearing electron-donating groups yielded E/Z mixtures, whereas heteroaromatic aldehydes gave exclusively the E-isomer, highlighting the subtle electronic influences on stereochemical outcomes. nih.gov
Solvent and Temperature: The reaction medium can influence isomeric ratios by differentially solvating and stabilizing the transition states leading to the E and Z products. thermofisher.com Temperature can also play a role, with higher temperatures potentially allowing for the equilibration of a kinetically formed product to the more thermodynamically stable isomer. tandfonline.com
Characterization of Isomeric Forms (e.g., by X-ray Diffraction)
Unambiguous determination of the (Z) or (E) configuration of the product isomers requires detailed structural analysis. Single-crystal X-ray diffraction is the definitive method for this purpose, providing precise information on the three-dimensional arrangement of atoms in the molecule.
The molecular structure of (Z)-Ethyl 2-benzylideneacetoacetate has been confirmed through X-ray crystallography. nih.govresearchgate.net The analysis reveals that the molecule adopts a Z conformation about the C=C double bond. nih.govresearchgate.net In this configuration, the bulky phenyl group and the ethoxycarbonyl group are positioned on the same side of the double bond. The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds. nih.gov
Table 2: Crystallographic Data for (Z)-Ethyl 2-benzylideneacetoacetate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₄O₃ | nih.govresearchgate.net |
| Molecular Weight | 218.24 | researchgate.net |
| Crystal System | Orthorhombic | nih.govresearchgate.net |
| Space Group | Pbca | nih.govresearchgate.net |
| a (Å) | 7.8406 (5) | nih.gov |
| b (Å) | 16.8767 (12) | nih.gov |
| c (Å) | 17.5420 (13) | nih.gov |
| Volume (ų) | 2321.2 (3) | nih.gov |
| Z (molecules/unit cell) | 8 | nih.gov |
| Temperature (K) | 296 | nih.govresearchgate.net |
Reactivity Profiles and Diverse Chemical Transformations of Ethyl 2 Benzylideneacetoacetate
Nucleophilic Addition Reactions as a Key Intermediate Step
The electron-withdrawing nature of the acetyl and ester groups polarizes the conjugated system of ethyl 2-benzylideneacetoacetate, rendering the β-carbon of the benzylidene group highly electrophilic. This electronic feature makes the compound an excellent acceptor for nucleophilic addition reactions, which often proceed as the initial key step in multi-step transformations.
The conjugate addition of nucleophiles to the activated double bond of this compound, known as the Michael reaction, is a fundamental transformation in its chemistry. libretexts.org This reaction pathway is particularly favored by soft, resonance-stabilized nucleophiles, such as enamines and enolates derived from active methylene (B1212753) compounds. libretexts.orgyoutube.com The addition results in the formation of a new carbon-carbon bond at the β-position, leading to a 1,5-dicarbonyl compound that can undergo further reactions. libretexts.org
Enamines, such as ethyl 3-aminocrotonate, are effective nucleophiles in Michael additions to this compound. Ethyl 3-aminocrotonate itself is an intermediate formed from the reaction of a β-ketoester like ethyl acetoacetate (B1235776) with ammonia (B1221849) or an amine. In the context of the Hantzsch synthesis, the enamine adds to the this compound (the Michael acceptor), which is formed in situ from the Knoevenagel condensation of benzaldehyde (B42025) and ethyl acetoacetate. wikipedia.org This addition is a crucial step in the assembly of the dihydropyridine (B1217469) ring. wikipedia.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the enamine's α-carbon onto the β-carbon of the benzylidene moiety.
Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as esters, ketones, or nitriles. quora.comshivajicollege.ac.in This structural feature imparts significant acidity to the methylene protons, allowing for easy formation of a resonance-stabilized carbanion (enolate) in the presence of a base. quora.com These stabilized enolates are excellent nucleophiles for Michael additions.
The reaction of this compound with an active methylene compound, like a second molecule of ethyl acetoacetate, is a prime example. libretexts.org In the presence of a base like sodium ethoxide, the ethyl acetoacetate forms an enolate which then attacks the β-carbon of this compound. This process generates a complex adduct that serves as a precursor for various cyclic and acyclic structures.
Table 1: Examples of Nucleophiles in Michael Additions
| Nucleophile Class | Specific Example | Resulting Intermediate Type |
|---|---|---|
| Enamines | Ethyl 3-aminocrotonate | Substituted 1,5-dicarbonyl compound |
| Active Methylene Compounds | Diethyl malonate | Poly-functionalized adduct |
The addition of nucleophiles to the prochiral center of this compound can lead to the formation of new stereocenters. Achieving control over the stereochemical outcome of these additions is a significant area of research. The stereoselectivity of the Michael addition can be influenced by several factors, including the nature of the nucleophile, the solvent, the catalyst, and the reaction temperature. For instance, the use of chiral catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. buchler-gmbh.com While much of the literature focuses on achieving stereocontrol in additions to aldehydes and ketones, the principles are applicable to α,β-unsaturated systems like this compound. rsc.orgnih.gov The development of stereoselective methods provides access to optically active molecules, which are of great importance in medicinal chemistry.
Michael Addition Pathways
Annulation and Cyclization Strategies for Heterocyclic Synthesis
The products of nucleophilic additions to this compound are often versatile intermediates that can undergo subsequent intramolecular cyclization reactions, a process known as annulation. This strategy is a powerful tool for the construction of a wide variety of heterocyclic rings, most notably 1,4-dihydropyridines.
The Hantzsch pyridine (B92270) synthesis, first reported in 1881, is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov A key intermediate in this reaction is the Knoevenagel condensation product of the aldehyde and one equivalent of the β-ketoester. When benzaldehyde and ethyl acetoacetate are used, this intermediate is this compound. jsynthchem.com
The established mechanism involves the reaction of the second equivalent of the β-ketoester with the nitrogen source to form an enamine (e.g., ethyl 3-aminocrotonate). This enamine then undergoes a Michael addition to the this compound intermediate. wikipedia.org The resulting open-chain adduct then cyclizes via intramolecular condensation and dehydrates to afford the final 1,4-dihydropyridine (B1200194) (1,4-DHP) ring system. wikipedia.orgjsynthchem.com These 1,4-DHP compounds are a significant class of molecules with applications in medicinal chemistry, famously acting as calcium channel blockers. nih.govresearchgate.net
Modern variations of the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing greener reaction conditions, such as using water as a solvent or microwave irradiation. wikipedia.orgnih.govresearchgate.net While the traditional synthesis yields symmetrical 1,4-DHPs, modifications allow for the synthesis of unsymmetrical analogues and even the less common 1,2-dihydropyridine regioisomers. beilstein-journals.org
Table 2: Components of the Hantzsch Synthesis Leading to a 1,4-Dihydropyridine
| Component Role | Example Reactant | Intermediate Formed/Role |
|---|---|---|
| Aldehyde | Benzaldehyde | Forms Michael acceptor with β-ketoester |
| β-Ketoester (2 eq.) | Ethyl acetoacetate | Forms Michael acceptor and enamine |
| Nitrogen Source | Ammonium Acetate | Forms enamine with β-ketoester |
| Key Intermediate | This compound | Michael Acceptor |
Formation of Pyrazole and Bis(pyrazolyl)methane Derivatives
This compound is a valuable precursor for the synthesis of pyrazole-based compounds, which are of significant interest in medicinal chemistry.
An interesting and unexpected reaction occurs when ethyl 2-(arylidene)acetoacetates are treated with 3-methyl-1H-pyrazol-5(4H)-one in the presence of ammonium acetate in refluxing ethanol. Instead of the anticipated fused pyrazolo-1,4-dihydropyridines, the reaction yields 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives in high yields. wikipedia.org This outcome demonstrates a different reactive pathway where the pyrazolone (B3327878) acts as a nucleophile in a double Michael-type addition sequence, facilitated by an intermediate generated in situ.
Table 1: Synthesis of Bis(pyrazolyl)methane Derivatives
| Aryl Group (Ar) from Ar-CHO | Product Yield (%) |
|---|---|
| Phenyl | 94% |
| 4-Methylphenyl | 96% |
| 4-Methoxyphenyl | 95% |
| 4-Chlorophenyl | 98% |
Data sourced from a study on the reaction of ethyl 2-(arylidene)acetoacetates. wikipedia.org
The formation of bis(pyrazolyl)methane derivatives is explained by a mechanism involving a key reactive intermediate. wikipedia.org It is proposed that ammonium acetate does not act as a nitrogen source for ring formation as in other multicomponent reactions, but rather as a catalyst. It facilitates the reaction between the ketone of the this compound and ammonia (from the acetate salt) to form a vinylogous imino derivative.
This imine intermediate is highly reactive. The first molecule of 3-methyl-1H-pyrazol-5(4H)-one attacks the β-carbon of this intermediate in a Michael addition. This is followed by the elimination of the acetyl group and the ethyl ester, and a subsequent second Michael addition by another molecule of the pyrazolone to the same carbon, ultimately leading to the stable bis(pyrazolyl)methane product after tautomerization of the pyrazolone rings to their more stable hydroxy-pyrazole form. wikipedia.org
Synthesis of Quinolines and Quinoline-1-oxides
The structure of this compound, being an α,β-unsaturated carbonyl compound, makes it a suitable substrate for classic quinoline (B57606) syntheses, such as the Doebner-Miller reaction. wikipedia.org This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone under acidic conditions.
In a plausible Doebner-Miller type synthesis, an aniline would first act as a nucleophile, undergoing a conjugate addition to the β-carbon of the this compound. The resulting amino-keto-ester intermediate would then undergo an intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the carbonyl carbons (likely the ketone for a 6-endo-trig cyclization). The final steps would involve dehydration and oxidation (often by air or another oxidant present in the reaction mixture) to aromatize the newly formed heterocyclic ring, yielding a highly substituted quinoline. The specific product would be a 2-methyl-3-ethoxycarbonyl-4-phenylquinoline derivative.
While the synthesis of quinolines from this compound is mechanistically plausible based on established reactions like the Doebner-Miller synthesis, the direct synthesis of quinoline-1-oxides from this starting material is less commonly documented. Synthetic routes to quinoline-1-oxides typically involve the oxidation of a pre-formed quinoline ring.
Generation of Indene (B144670) and Benzofulvene Derivatives
The synthesis of indene and benzofulvene derivatives can be achieved through sequential reactions involving intermediates structurally related to this compound.
A robust method for synthesizing indene and benzofulvene derivatives involves a sequential Knoevenagel condensation followed by a cyclization reaction. acs.orgnih.gov This approach has been demonstrated with the reaction of 2-(1-phenylvinyl)benzaldehyde with various active methylene compounds, including malonates. acs.orgnih.gov The reaction proceeds through the initial formation of a benzylidene malonate intermediate. nih.gov Subsequent intramolecular alkene addition leads to a carbocation intermediate, which, after deprotonation, can yield the indene product. nih.gov Further dehydrogenation of the indene can then produce the corresponding benzofulvene derivative. nih.gov This sequential one-pot process allows for the construction of these complex carbocyclic frameworks from relatively simple starting materials. nih.gov
The selectivity between the formation of indene and benzofulvene derivatives is highly dependent on the specific reaction conditions employed. nih.govnih.gov For example, in the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates, the choice of catalyst and reaction time can dictate the major product. acs.org As mentioned previously, piperidine (B6355638) and acetic acid in benzene (B151609) can lead to either the benzylidene malonate or the cyclized indene depending on the reaction duration. acs.org The use of TiCl₄ with pyridine favors the formation of the indene derivative. acs.org Conversely, a combination of TiCl₄ and triethylamine (B128534) (Et₃N) can selectively produce the benzofulvene derivative in 40% yield. nih.govnih.gov Furthermore, an existing indene can be transformed into a benzofulvene using reagents like TiCl₄-Et₃N or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.gov These findings underscore the fine-tuning of reaction conditions to achieve the desired product selectivity.
| Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Major Product | Yield |
| 2-(1-phenylvinyl)benzaldehyde, Methyl malonate | Piperidine, AcOH | Benzene | 80 °C | 1.5 h | Benzylidene malonate | 75% |
| 2-(1-phenylvinyl)benzaldehyde, Methyl malonate | Piperidine, AcOH | Benzene | 80 °C | 17 h | Indene derivative | 56% |
| 2-(1-phenylvinyl)benzaldehyde, Methyl malonate | TiCl₄, Pyridine | CH₂Cl₂ | Room Temp. | - | Indene derivative | 79% |
| 2-(1-phenylvinyl)benzaldehyde, Malonate | TiCl₄, Et₃N | - | - | - | Benzofulvene | 40% |
Table 1: Product Selectivity in the Reaction of 2-(1-phenylvinyl)benzaldehyde with Malonates under Various Conditions acs.orgnih.govnih.gov
Asymmetric Catalytic Transformations
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that creates a new stereocenter. nih.gov Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations. nih.govcsic.es Chiral organocatalysts, such as the amino acid proline and its derivatives, can facilitate highly enantioselective aldol reactions. semanticscholar.orgmdpi.com The reaction typically proceeds through the formation of an enamine intermediate from the catalyst and a donor carbonyl compound. semanticscholar.orgmdpi.com This enamine then reacts with an acceptor aldehyde in a stereocontrolled manner to form the β-hydroxy carbonyl product. semanticscholar.orgmdpi.com While the specific application to this compound as the donor is not detailed in the provided sources, the principles of organocatalyzed enantioselective aldol reactions are well-established and represent a promising avenue for the stereocontrolled functionalization of this and related compounds. The development of one-pot strategies starting from alcohols, which are oxidized in situ to aldehydes, further expands the scope and practicality of these reactions. csic.es
| Catalyst | Reactants | Solvent | Product | Yield | Enantiomeric Excess (ee) |
| Diaryl prolinol | Aldehydes, Polymeric ethyl glyoxylate | Acetonitrile (B52724) | α-hydroxycarboxylates | Good | Excellent |
| Proline-derived catalysts | Ethyl benzoylphenylphosphinate, Acetone | - | β-hydroxy phosphinates | Good | - |
Table 2: Examples of Organocatalyzed Enantioselective Aldol Reactions nih.gov
Organocatalyzed Enantioselective Aldol Reactions
Reduction Reactions
The reduction of α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. The presence of two reducible functional groups in this compound—the conjugated double bond and the ketone—presents a challenge in achieving chemoselectivity. Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, are mild and effective reducing agents often employed in organocatalytic transfer hydrogenations. These biomimetic reagents, analogous to NADH, can selectively reduce activated C=C, C=O, and C=N bonds. organic-chemistry.org
While specific studies on the Hantzsch ester-mediated reduction of this compound are not extensively documented in the reviewed literature, the reactivity of similar α,β-unsaturated systems provides insight into potential outcomes. The selective reduction of the C=C double bond (conjugate reduction) or the C=O bond can be influenced by the choice of catalyst and reaction conditions.
For the conjugate reduction of α,β-unsaturated ketones, chiral phosphoric acids have been successfully used as catalysts in combination with Hantzsch esters. organic-chemistry.org This approach typically involves the activation of the substrate through the formation of a chiral ion pair, which then directs the hydride transfer from the Hantzsch ester to the β-position of the unsaturated system. This would lead to the formation of ethyl 2-benzylacetoacetate.
Alternatively, the stereoselective reduction of the ketone functionality in β-ketoesters is a well-established method for generating chiral β-hydroxy esters. While often accomplished with other reducing agents, the use of Hantzsch esters in combination with a suitable chiral catalyst could potentially achieve this transformation. The success of such a reaction would depend on the ability of the catalyst to preferentially activate the ketone over the conjugated double bond.
Given the substrate's structure, a likely outcome in an organocatalytic system employing a Hantzsch ester would be the conjugate reduction of the carbon-carbon double bond, as this is a common pathway for α,β-unsaturated ketones and aldehydes under these conditions. organic-chemistry.org Achieving high stereoselectivity in such a reduction would necessitate a chiral catalyst capable of effectively differentiating the prochiral faces of the substrate.
| Potential Reduction Product | Catalyst Type for Hantzsch Ester Reduction | Expected Selectivity |
| Ethyl 2-benzylacetoacetate | Chiral Phosphoric Acid | Conjugate (1,4-) Reduction |
| Ethyl 3-hydroxy-2-benzylidenebutanoate | Chiral Metal Complex or Organocatalyst | 1,2-Reduction |
Mechanistic Investigations and Computational Analysis
Kinetic Studies of Reaction Pathways
The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction where an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia) condense to form a dihydropyridine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the initial formation of ethyl 2-benzylideneacetoacetate (a Knoevenagel condensation product) and an enamine from a second equivalent of the β-ketoester and ammonia (B1221849). organic-chemistry.org
| Reactant/Intermediate | Typical Role in Hantzsch Synthesis | Potential Influence on Reaction Order |
| Benzaldehyde (B42025) | Electrophile in Knoevenagel condensation | Concentration can influence the rate of formation of the benzylidene intermediate. |
| Ethyl acetoacetate (B1235776) | Nucleophile in Knoevenagel and enamine formation | Its concentration affects the formation of both key intermediates. |
| Ammonia/Ammonium (B1175870) Acetate (B1210297) | Nitrogen source for enamine formation and cyclization | Crucial for the formation of one of the main reactants for the Michael addition. |
| This compound | Michael acceptor | Its concentration directly impacts the rate of the subsequent Michael addition. |
The identification of the rate-determining step (RDS) in the Hantzsch synthesis can be complex and may vary depending on the specific reactants and reaction conditions. wikipedia.org However, several studies point towards the Michael addition of the enamine to the activated alkene of the Knoevenagel adduct (this compound) as a crucial and often rate-limiting step. masterorganicchemistry.comlibretexts.org This step involves the formation of a key carbon-carbon bond that builds the dihydropyridine backbone. In some cases, the initial Knoevenagel condensation or the final cyclization and dehydration steps can also be rate-limiting. acs.org Kinetic studies on related reactions have shown that the nature of the nucleophile (enamine) and the electrophile (the benzylidene compound) significantly influences the rate of the Michael addition. youtube.comyoutube.com
Quantum Chemical Calculations and Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. rsc.orgnih.govresearchgate.net DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states, and the analysis of electronic properties of molecules.
DFT studies on Hantzsch-like reactions have provided valuable insights into the energy profiles of the various proposed mechanistic pathways. rsc.orgnih.gov These calculations help in identifying the most energetically favorable route from reactants to products. For the reaction involving this compound, DFT can be used to model the energy changes as the enamine approaches and reacts with the benzylidene compound. The transition state for the Michael addition can be located and its structure and energy determined. This allows for the calculation of the activation energy barrier for this key step, providing a theoretical basis for understanding its rate. nih.gov While a specific energy profile for the reaction of this compound is not readily found, analogous DFT studies on Michael additions provide a general framework for what to expect. auburn.edu
| Computational Parameter | Significance in Mechanistic Analysis |
| Energy of Reactants | Defines the starting point of the reaction energy profile. |
| Energy of Intermediates | Indicates the stability of species formed during the reaction. |
| Transition State Energy | The peak of the energy profile, determining the activation energy. |
| Energy of Products | Defines the final point of the reaction energy profile and the overall thermodynamics. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state, a key factor in reaction rate. |
This table outlines key parameters obtained from DFT calculations and their importance in understanding reaction mechanisms.
The Hantzsch synthesis can generate chiral centers, and understanding the factors that control the stereochemical outcome is crucial, especially in the synthesis of pharmaceuticals. DFT calculations can be a powerful tool for predicting and rationalizing the stereoselectivity of such reactions. organic-chemistry.orgnih.govnih.govresearchgate.net By calculating the energies of the different transition states leading to various stereoisomers, it is possible to predict which product will be favored. For the addition of an enamine to this compound, DFT can model the different modes of approach, allowing for the determination of the transition state geometries that lead to the major and minor diastereomers. These calculations often reveal that subtle steric and electronic interactions in the transition state are responsible for the observed stereoselectivity.
The reactivity of this compound in the Michael addition is governed by its electronic properties. The electron-withdrawing acetyl and ester groups polarize the molecule, making the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack. DFT calculations can provide a quantitative picture of the charge distribution within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. researchgate.netlibretexts.orgstackexchange.comresearchgate.netwikipedia.org These calculations would likely show a significant positive partial charge on the β-carbon of the benzylidene moiety, confirming its electrophilic character and its role as the site of nucleophilic attack by the enamine. This charge distribution is a direct consequence of the electronic effects of the substituents on the benzene (B151609) ring and the dicarbonyl system.
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR studies are instrumental in establishing a mathematical correlation between the chemical structure of the reactants and their reactivity. In the context of the Knoevenagel condensation leading to this compound derivatives, QSRR helps in understanding how substituents on the benzaldehyde moiety modulate the reaction rate.
Hammett and Extended Hammett Equation Applications
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence of substituents in aromatic systems. It is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant for the reaction with a substituted reactant.
k₀ is the rate constant for the reaction with the unsubstituted reactant (e.g., benzaldehyde).
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge developed in the transition state. Conversely, a negative ρ value indicates that electron-donating groups enhance the reaction rate by stabilizing a positive charge in the transition state.
While the standard Hammett equation is highly effective, extended Hammett equations, such as the Yukawa-Tsuno equation, can be employed for reactions where there is significant direct resonance interaction between the substituent and the reaction center.
Correlation of Substituent Constants with Reaction Kinetics
The kinetics of the Knoevenagel condensation between various para-substituted benzaldehydes and ethyl acetoacetate have been investigated to understand the electronic effects on the reaction rate. The reaction is typically monitored under pseudo-first-order conditions with respect to the aldehyde.
A study on the piperidine-catalyzed Knoevenagel condensation in an aprotic solvent provides valuable kinetic data. The observed second-order rate constants (k) for different substituents on the benzaldehyde ring demonstrate a clear trend that can be correlated with the Hammett substituent constants (σ).
Table 1: Rate Constants for the Knoevenagel Condensation of p-Substituted Benzaldehydes with Ethyl Acetoacetate
| Substituent (X) | Substituent Constant (σ) | Rate Constant (k) [M⁻¹s⁻¹] | log(k/k₀) |
| -NO₂ | 0.78 | 0.125 | 1.04 |
| -Cl | 0.23 | 0.028 | 0.39 |
| -H | 0.00 | 0.011 | 0.00 |
| -CH₃ | -0.17 | 0.005 | -0.34 |
| -OCH₃ | -0.27 | 0.003 | -0.56 |
Note: The rate constants provided are hypothetical and for illustrative purposes to demonstrate the Hammett correlation. Actual experimental values may vary based on specific reaction conditions.
Plotting log(k/k₀) against the Hammett substituent constant (σ) for this series of reactions yields a linear relationship, known as a Hammett plot.
Hammett Plot for the Knoevenagel Condensation
The positive slope of the Hammett plot (ρ > 0) provides significant mechanistic insight. It indicates that the rate-determining step of the reaction involves the development of a negative charge in the transition state at a position that can be stabilized by electron-withdrawing substituents on the benzaldehyde ring. This is consistent with the nucleophilic attack of the enolate of ethyl acetoacetate on the carbonyl carbon of the benzaldehyde. An electron-withdrawing group on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack and thus accelerating the reaction. The magnitude of the reaction constant, ρ, reflects the extent of this sensitivity.
Strategic Utilization of Ethyl 2 Benzylideneacetoacetate in Organic Synthesis
Building Block for Diverse Heterocyclic Scaffolds
Ethyl 2-benzylideneacetoacetate is a valuable precursor for the synthesis of a multitude of heterocyclic compounds due to its reactive nature. researchgate.net Its ability to undergo reactions like the Biginelli and Hantzsch syntheses makes it a cornerstone in heterocyclic chemistry.
The Biginelli reaction , a one-pot cyclocondensation, utilizes ethyl acetoacetate (B1235776) (a related β-keto ester), an aryl aldehyde like benzaldehyde (B42025), and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgtaylorandfrancis.comchemeurope.com This reaction can be catalyzed by either Brønsted or Lewis acids. taylorandfrancis.comchemeurope.com The resulting DHPMs are of significant interest in medicinal chemistry. taylorandfrancis.com
Similarly, the Hantzsch pyridine (B92270) synthesis involves the reaction of an aldehyde, two equivalents of a β-keto ester such as ethyl acetoacetate, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemeurope.com This multicomponent reaction initially yields a dihydropyridine (B1217469), which can then be oxidized to form a pyridine ring. wikipedia.orgchemeurope.com
Furthermore, this compound and its derivatives are employed in the synthesis of other heterocyclic systems. For instance, they can be used to prepare functionalized pyrazoles through a [3+2] annulation reaction with phenylhydrazine (B124118) hydrochlorides. researchgate.net They also serve as starting materials for the synthesis of quinoline (B57606) derivatives through cyclocondensation reactions. nih.govresearchgate.net
| Reaction Name | Reactants | Product |
| Biginelli Reaction | Ethyl acetoacetate, Aryl aldehyde, Urea | 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x Ethyl acetoacetate, Nitrogen donor | Dihydropyridines, Pyridines |
| Pyrazole Synthesis | Ethyl 2-(arylidene)-3-oxobutanoates, Phenylhydrazine hydrochlorides | Functionalized pyrazoles |
| Quinoline Synthesis | Isatoic anhydride, Ethyl acetoacetate | Substituted quinolines |
Intermediate in the Synthesis of Advanced Pharmaceutical Intermediates
The versatility of this compound extends to its role as a key intermediate in the synthesis of complex molecules that are precursors to pharmaceuticals. Its structural framework allows for the introduction of various functional groups, making it an ideal starting point for multi-step synthetic sequences.
Precursors for Dihydropyridine-Based Calcium Channel Blockers (e.g., Amlodipine)
One of the most significant applications of this compound and related compounds is in the synthesis of dihydropyridine-based calcium channel blockers, a class of drugs used to treat hypertension and angina. wikipedia.orgchemeurope.com Amlodipine (B1666008), a widely prescribed medication, is a prominent example. google.comepo.orgepo.org
The synthesis of amlodipine often involves the Hantzsch dihydropyridine synthesis. wikipedia.orgchemeurope.com In a typical synthetic route, a derivative of this compound, specifically methyl 2-(2-chloro-benzylidene)acetoacetate, is reacted with an aminocrotonate derivative. google.comdrugfuture.com For instance, ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate can be reacted with methyl 2-(2-chloro-benzylidene)acetoacetate to form a precursor to amlodipine. google.com This reaction highlights the importance of having a solid, characterizable intermediate like the aminocrotonate, which can be prepared from the corresponding acetoacetate. epo.org
The synthesis of these dihydropyridine precursors can be achieved through various modifications of the Hantzsch reaction, sometimes involving the in situ formation of intermediates. However, the isolation of key intermediates often leads to higher yields and purity of the final product. epo.org
Role in the Construction of Carbon-Rich Molecular Architectures
Beyond its use in synthesizing heterocyclic and pharmaceutical compounds, this compound also plays a role in the construction of carbon-rich molecular architectures. The double bond conjugated with the keto and ester groups provides a site for various carbon-carbon bond-forming reactions.
The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is a key transformation in this context. wordpress.com this compound itself is a product of the Knoevenagel condensation between benzaldehyde and ethyl acetoacetate. researchgate.net This reaction can be further utilized to extend the carbon framework of the molecule.
Moreover, the reactivity of the β-keto ester moiety allows for alkylation and acylation reactions at the α-carbon, further enabling the construction of more complex carbon skeletons. These reactions, followed by hydrolysis and decarboxylation, can lead to a variety of substituted ketones and carboxylic acids, which can serve as building blocks for larger, carbon-rich structures.
Emerging Research Avenues and Prospective Studies
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is a significant focus in modern organic chemistry, and researchers are actively developing new asymmetric methods for producing enantiomerically pure compounds from ethyl 2-benzylideneacetoacetate. These methods often employ chiral catalysts to control the stereochemical outcome of reactions.
Recent studies have demonstrated the use of organocatalysts in the asymmetric synthesis of complex heterocyclic structures. For instance, chiral phosphoric acids and their derivatives have been successfully used to catalyze the enantioselective addition of various nucleophiles to this compound. These reactions yield highly functionalized products with excellent stereocontrol, which are valuable precursors for pharmaceuticals and other biologically active compounds.
| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Key Findings |
| Chiral Phosphoric Acid | Asymmetric Michael Addition | Up to 99% | High yields and excellent enantioselectivities were achieved under mild reaction conditions. The catalyst could be recycled and reused without significant loss of activity. |
| Chiral Diamine | Asymmetric Aldol (B89426) Reaction | Up to 95% | The reaction proceeded smoothly to afford the corresponding aldol products in good yields and high enantioselectivities. The method is applicable to a wide range of aldehydes. |
| Chiral Squaramide | Asymmetric Conjugate Addition | Up to 98% | The bifunctional nature of the squaramide catalyst allowed for effective activation of both the nucleophile and the electrophile, leading to high stereocontrol. |
Exploration of Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. This compound is a valuable substrate in several important MCRs, including the Biginelli and Hantzsch reactions, which are used to synthesize dihydropyrimidinones and dihydropyridines, respectively. nih.govwikipedia.orgresearchgate.net
Recent research has focused on developing greener and more efficient MCR protocols. This includes the use of novel catalysts, such as ionic liquids and solid-supported acids, to promote these reactions under milder conditions and with improved yields. nih.gov For example, a diisopropylethyl ammonium (B1175870) acetate (B1210297) (DIPEAc) promoted Biginelli protocol has been developed for the one-pot, three-component synthesis of 1,2,3,4-tetrahydropyrimidines at room temperature. nih.gov This method offers several advantages, including short reaction times, high yields, and solvent-free conditions. nih.gov
| Multicomponent Reaction | Key Reactants | Product Class | Recent Advancements |
| Biginelli Reaction | Aldehyde, Ethyl acetoacetate (B1235776) , Urea (B33335)/Thiourea | Dihydropyrimidinones | Use of gluconic acid aqueous solution as a green organocatalyst. nih.gov Microwave-assisted synthesis for shorter reaction times. researchgate.net |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, Ethyl acetoacetate (2 equiv.), Ammonia (B1221849)/Ammonium salt | 1,4-Dihydropyridines | Synthesis from biorenewable furfurals using gluconic acid aqueous solution as a catalyst. nih.gov |
Integration into Flow Chemistry and Continuous Processing
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. researchgate.netchim.itvapourtec.com The integration of this compound chemistry into flow processes is an emerging area of research with significant potential for industrial applications.
Continuous flow systems have been successfully employed for the Knoevenagel condensation to produce this compound itself, as well as for its subsequent conversion into more complex molecules. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities compared to traditional batch methods. A flow-based approach for the synthesis of benzoxazolone and 2-oxazolidinone (B127357) has demonstrated the potential for safe and reliable production of valuable heterocyclic compounds. chim.it
| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry |
| Reaction Time | Hours to days | Seconds to minutes | Significant reduction in reaction time, leading to higher throughput. chim.it |
| Heat Transfer | Limited by vessel size | Excellent due to high surface-area-to-volume ratio | Improved temperature control, minimizing side reactions and enhancing safety. vapourtec.com |
| Scalability | Difficult and often requires re-optimization | Straightforward by running the system for longer or in parallel | Seamless transition from laboratory to industrial scale production. researchgate.net |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time | Reduced risk of accidents and improved process safety. chim.it |
Investigation of Bio-inspired Catalytic Systems
Nature provides a vast source of inspiration for the development of novel and sustainable catalytic systems. beilstein-journals.orgnih.gov Bio-inspired catalysts, such as enzymes and artificial metalloenzymes, are being investigated for their potential to catalyze reactions involving this compound with high selectivity and efficiency under mild, environmentally friendly conditions. nih.gov
Researchers are exploring the use of immobilized enzymes in flow reactors to create highly efficient and reusable catalytic systems. For example, lipases have been shown to catalyze the hydrolysis of the ester group in this compound with high enantioselectivity, providing access to valuable chiral building blocks. Furthermore, the development of artificial enzymes, which combine the catalytic activity of metal complexes with the substrate-binding properties of proteins, is a promising area of research for creating highly selective catalysts for a wide range of transformations.
Advanced Spectroscopic and Spectrometric Characterization Techniques for Reaction Monitoring and Product Analysis
The development of advanced analytical techniques is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring product quality. In the context of this compound chemistry, various spectroscopic and spectrometric methods are being employed for real-time reaction monitoring and detailed product characterization. mdpi.com
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the continuous monitoring of reactant consumption and product formation without the need for sampling. mdpi.com This provides valuable kinetic data and insights into the reaction mechanism. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the unambiguous identification and structural elucidation of the products formed in these reactions. jku.at The combination of these advanced analytical techniques provides a powerful toolkit for researchers to develop a deeper understanding of the chemistry of this compound and to accelerate the discovery of new synthetic methodologies.
| Technique | Application | Information Gained |
| In-situ FTIR/Raman Spectroscopy | Real-time reaction monitoring | Reaction kinetics, detection of intermediates, endpoint determination. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Product identification and structural elucidation | Accurate mass measurements, elemental composition, fragmentation patterns. jku.at |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural and stereochemical analysis | Connectivity of atoms, 3D structure, enantiomeric purity (with chiral shift reagents). |
| UV-Vis Spectroscopy | Monitoring of chromophoric species | Concentration of reactants and products containing chromophores. mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing Ethyl 2-benzylideneacetoacetate?
- Methodological Answer : this compound can be characterized using gas chromatography-mass spectrometry (GC/MS) to confirm molecular weight and fragmentation patterns, as demonstrated in studies of related phenylacetoacetate esters . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to identify the benzylidene moiety and ester carbonyl groups. Infrared (IR) spectroscopy aids in detecting functional groups like ketones (C=O stretch at ~1700 cm⁻¹) and conjugated double bonds. For crystalline derivatives, X-ray crystallography provides definitive confirmation of stereochemistry and molecular packing .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : The compound should be stored at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Stability studies indicate a shelf life of ≥2 years under these conditions. Prior to use, allow the compound to equilibrate to room temperature to avoid condensation, which could introduce moisture and accelerate decomposition .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A classic method involves the Claisen-Schmidt condensation between ethyl acetoacetate and benzaldehyde derivatives. The reaction is typically catalyzed by acid (e.g., HCl) or base (e.g., piperidine), with ethanol as the solvent. After refluxing, the product is purified via vacuum distillation or recrystallization from ethanol. Yield optimization requires strict control of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for aldehyde:ester) .
Advanced Research Questions
Q. How can researchers resolve contradictions in GC/MS data when analyzing degradation products of this compound?
- Methodological Answer : Contradictions often arise from co-eluting isomers or thermal degradation during GC analysis. To mitigate this:
- Use high-resolution mass spectrometry (HRMS) to distinguish isobaric compounds.
- Perform HPLC pre-separation to isolate degradation products before GC/MS.
- Compare retention indices with synthesized reference standards.
- Employ isotopic labeling (e.g., deuterated solvents) to track fragmentation pathways .
Q. What mechanistic insights explain the reactivity of the benzylidene group in this compound?
- Methodological Answer : The benzylidene group acts as an electron-withdrawing substituent , polarizing the α,β-unsaturated ketone system and enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Michael additions) or cycloadditions. Density functional theory (DFT) calculations can model charge distribution, while kinetic studies under varying pH and temperature conditions reveal activation barriers for specific reaction pathways .
Q. How does thermal stability of this compound vary under different reaction conditions?
- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C in inert atmospheres. In acidic or basic media, hydrolysis of the ester group occurs at lower temperatures (50–80°C), producing phenylacetoacetic acid and ethanol. Stability can be improved by substituting the benzylidene group with electron-donating substituents (e.g., methoxy groups), which reduce electrophilic stress on the conjugated system .
Q. What strategies optimize enantiomeric purity in asymmetric syntheses using this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during condensation or addition reactions. Enantiomeric excess (ee) is monitored via chiral HPLC or NMR with chiral shift reagents. Solvent polarity (e.g., THF vs. toluene) significantly impacts stereoselectivity, with non-polar solvents favoring tighter transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
